AS 1892802

Descripción general

Descripción

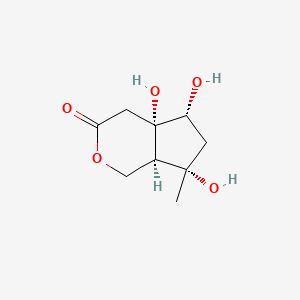

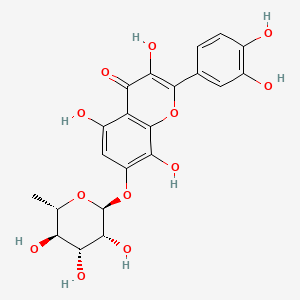

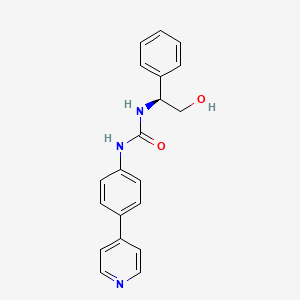

AS 1892802, también conocido por su nombre químico N-[(1S)-2-hidroxi-1-feniletil]-N’-[4-(4-piridinil)fenil]-urea, es un potente inhibidor de las quinasas de proteínas serina-treonina asociadas a Rho (ROCK). Es conocido por su alta selectividad y eficacia en la inhibición de ROCK1 y ROCK2, lo que lo convierte en un compuesto valioso en la investigación científica .

Aplicaciones Científicas De Investigación

AS 1892802 tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:

Química: Se utiliza como un compuesto de herramienta para estudiar el papel de las ROCK en varias vías bioquímicas.

Biología: Se utiliza para investigar los efectos de la inhibición de ROCK en la morfología celular, la motilidad y la proliferación.

Medicina: Tiene aplicaciones terapéuticas potenciales en el tratamiento de enfermedades como la artritis, la diabetes y el cáncer debido a sus propiedades antiinflamatorias y analgésicas.

Industria: Se utiliza en el desarrollo de nuevos fármacos y agentes terapéuticos que se dirigen a las ROCK .

Mecanismo De Acción

AS 1892802 ejerce sus efectos inhibiendo competitivamente el sitio de unión a ATP de ROCK1 y ROCK2. Esta inhibición evita la fosforilación de los objetivos corriente abajo, lo que lleva a la modulación de varios procesos celulares como la contracción, la motilidad y la proliferación. Los objetivos moleculares incluyen la cadena ligera de miosina y la quinasa LIM, que están involucradas en la dinámica del citoesqueleto .

Análisis Bioquímico

Biochemical Properties

AS 1892802 is a potent inhibitor of ROCK1 and ROCK2, with IC50 values of 122 nM for human ROCK1, 52 nM for human ROCK2, and 57 nM for rat ROCK2 . It is selective for ROCK1 and ROCK2 over a panel of 167 kinases and a panel of 63 ion channels, receptors, and enzymes at a concentration of 10 μM . Additionally, this compound inhibits protein kinase catalytic subunit (PKACα) and protein kinase X gene (PRKX) with IC50 values of 200 and 325 nM, respectively . The compound’s role in biochemical reactions primarily involves the inhibition of ROCKs, which are crucial in regulating cellular shape, motility, and contraction through the phosphorylation of target proteins such as myosin light chain kinase and LIM kinase .

Cellular Effects

This compound has been shown to influence various cellular processes. In ATDC5 cells, it induces chondrocyte differentiation . In HIG82 cells, this compound significantly inhibits prostaglandin E2 production induced by IL-1β or bradykinin . The compound also exhibits potent antinociceptive effects in rat models of inflammatory and non-inflammatory arthritis, suggesting its potential in reducing pain and inflammation . Furthermore, this compound prevents cartilage damage in a dose-dependent manner in a monoiodoacetate-induced arthritis model .

Molecular Mechanism

The molecular mechanism of this compound involves its action as an ATP-competitive inhibitor of ROCK1 and ROCK2 . By inhibiting these kinases, this compound prevents the phosphorylation of downstream targets such as myosin light chain kinase and LIM kinase, thereby regulating cellular shape, motility, and contraction . Additionally, this compound inhibits PKACα and PRKX, further contributing to its biochemical effects . The compound’s analgesic effects in rat models of arthritis are attributed to its ability to inhibit ROCK-mediated signaling pathways involved in pain and inflammation .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has demonstrated stability and efficacy over time. The compound reduces weight imbalance deficits in rats in a monoiodoacetate-induced model of non-inflammatory arthritis with an ED50 of 0.15 mg/kg . It also exhibits analgesic-like effects in a rat model of diabetic neuropathy induced by streptozotocin . Long-term studies have shown that this compound can significantly inhibit cartilage damage and reduce pain behavior in rodent models of osteoarthritis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In rat models of arthritis, orally administered this compound exhibits potent antinociceptive effects with an ED50 of 0.15 mg/kg . The onset of its antinociceptive effect is as fast as those of tramadol and diclofenac . At higher doses, this compound does not induce gastric irritation or abnormal behavior, indicating its safety profile . The compound’s efficacy and safety at different dosages should be further investigated to determine optimal therapeutic doses.

Metabolic Pathways

This compound is involved in metabolic pathways related to ROCK inhibition. By inhibiting ROCK1 and ROCK2, the compound affects the phosphorylation of target proteins involved in cellular shape, motility, and contraction . Additionally, this compound’s inhibition of PKACα and PRKX suggests its involvement in broader metabolic pathways related to protein kinase activity

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. The compound’s ability to inhibit ROCK1 and ROCK2 suggests its localization in cellular compartments where these kinases are active . Additionally, this compound’s effects on prostaglandin E2 production and chondrocyte differentiation indicate its distribution in synovial and chondrogenic cells

Subcellular Localization

The subcellular localization of this compound is primarily associated with its target kinases, ROCK1 and ROCK2. These kinases are localized in the cytoplasm and are involved in various cellular processes such as shape modification, migration, and contraction . This compound’s inhibition of ROCK1 and ROCK2 suggests its presence in the cytoplasmic compartments where these kinases exert their effects

Métodos De Preparación

La síntesis de AS 1892802 implica varios pasos, comenzando con la preparación de los compuestos intermedios. Los pasos clave incluyen:

Formación del enlace de urea: Esto implica la reacción de una amina con un isocianato para formar el enlace de urea.

Introducción del grupo hidroxilo: Este paso implica la adición de un grupo hidroxilo al fragmento feniletilo.

Acoplamiento con el grupo fenil piridinil: Este paso final implica el acoplamiento de la urea hidroxi-feniletilo con el grupo fenil piridinil bajo condiciones de reacción específicas

Análisis De Reacciones Químicas

AS 1892802 experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: El grupo hidroxilo se puede oxidar para formar una cetona.

Reducción: El enlace de urea se puede reducir para formar una amina.

Sustitución: Los grupos fenilo pueden sufrir reacciones de sustitución aromática electrofílica. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y electrófilos como el bromo

Comparación Con Compuestos Similares

AS 1892802 es único debido a su alta selectividad y potencia para ROCK1 y ROCK2. Los compuestos similares incluyen:

Fasudil: Otro inhibidor de ROCK con un perfil de inhibición de quinasas más amplio.

Y-27632: Un inhibidor selectivo de ROCK pero con menor potencia en comparación con this compound.

RKI-1447: Un potente inhibidor de ROCK1 y ROCK2 con actividades anti-invasivas y antitumorales

This compound destaca por su alta selectividad y eficacia, lo que lo convierte en una herramienta valiosa tanto en la investigación básica como aplicada.

Propiedades

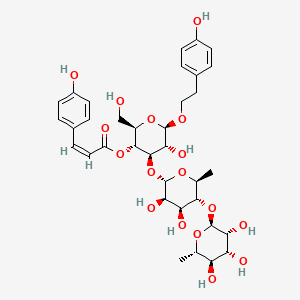

IUPAC Name |

1-[(1S)-2-hydroxy-1-phenylethyl]-3-(4-pyridin-4-ylphenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O2/c24-14-19(17-4-2-1-3-5-17)23-20(25)22-18-8-6-15(7-9-18)16-10-12-21-13-11-16/h1-13,19,24H,14H2,(H2,22,23,25)/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDTFYYZHMRBVHK-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CO)NC(=O)NC2=CC=C(C=C2)C3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H](CO)NC(=O)NC2=CC=C(C=C2)C3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action for AS1892802?

A1: AS1892802 is a novel and highly selective inhibitor of Rho kinase (ROCK) [, ]. ROCK is a serine/threonine kinase that plays a crucial role in various cellular functions, including cell motility, vasoconstriction, and inflammation []. By inhibiting ROCK, AS1892802 is believed to interfere with these pathways, leading to its observed analgesic effects.

Q2: How effective is AS1892802 compared to existing osteoarthritis pain medications?

A2: Preclinical studies in rat models of both inflammatory and non-inflammatory arthritis have shown that AS1892802 demonstrates potent antinociceptive effects [, ]. Notably, its analgesic effects have been observed to be more potent than diclofenac and tramadol, two commonly used pain medications [, ]. Furthermore, AS1892802 exhibited efficacy even in a model where diclofenac was ineffective, suggesting potential benefits in managing NSAID-resistant pain [].

Q3: What is the duration of the analgesic effect of AS1892802?

A3: While single doses of AS1892802 provided moderate, short-acting pain relief, repeated administration led to a longer-lasting and more potent analgesic effect in rat models of chronic pain []. Interestingly, this analgesic effect was sustained for up to seven days after the final dose, suggesting a potential role for AS1892802 in managing chronic pain conditions [].

Q4: Does AS1892802 only provide pain relief, or does it also affect the progression of osteoarthritis?

A4: In addition to its analgesic properties, AS1892802 has shown promising results in potentially modifying the disease process of osteoarthritis. Studies in a rat osteoarthritis model demonstrated that AS1892802 significantly inhibited cartilage damage and decreased weight distribution deficits []. Furthermore, it also induced chondrocyte differentiation in a chondrogenic cell line, indicating potential cartilage-protective effects [].

Q5: Are there any known safety concerns associated with AS1892802?

A5: Preliminary data suggests that AS1892802 may possess a favorable safety profile compared to some existing medications. Unlike indomethacin, a common NSAID, AS1892802 did not induce gastric ulcers in preclinical studies, suggesting a reduced risk of gastrointestinal side effects [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(3,4-dihydroxyphenyl)-1-methoxy-1-oxopropan-2-yl] 2-(3,4-dihydroxyphenyl)-4-[3-[3-(3,4-dihydroxyphenyl)-1-methoxy-1-oxopropan-2-yl]oxy-3-oxoprop-1-enyl]-7-hydroxy-2,3-dihydro-1-benzofuran-3-carboxylate](/img/structure/B591350.png)